molecular formula C6H2Cl2N2S B14038309 2,4-Dichlorothieno[2,3-d]pyridazine

2,4-Dichlorothieno[2,3-d]pyridazine

Cat. No.: B14038309
M. Wt: 205.06 g/mol
InChI Key: QWGXGGSZZDHNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorothieno[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C6H2Cl2N2S and a molecular weight of 205.06 g/mol This compound features a fused ring system consisting of a thieno ring and a pyridazine ring, both of which are chlorinated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorothieno[2,3-d]pyridazine typically involves the chlorination of thieno[2,3-d]pyridazine. One common method starts with the reaction of 3-amino-2-methoxycarbonylthiophene with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at elevated temperatures to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification steps.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 2 and 4 of the thieno[2,3-d]pyridazine core undergo nucleophilic substitution with amines or thiols. These reactions typically occur under basic conditions, such as in the presence of potassium carbonate, enabling the replacement of chlorine atoms with nucleophilic groups. For example, studies on related pyridazine derivatives demonstrate that halogen atoms can be substituted by hydrazines or hydrazides, forming intermediates like hydrazinylpyridazines .

Oxidation and Reduction

Oxidation of 2,4-Dichlorothieno[2,3-d]pyridazine may involve reagents such as hydrogen peroxide or metal oxides, targeting reactive sites like sulfur or nitrogen atoms. Conversely, reduction can be achieved using agents like sodium borohydride, potentially altering the electronic properties of the heterocycle. These redox processes are critical in modifying the compound’s reactivity for further chemical transformations or biological applications .

Cyclization Reactions

The compound participates in cyclization reactions to form complex heterocycles. For instance, transition metal-catalyzed cyclization (e.g., ruthenium or palladium catalysts) can lead to the formation of fused aromatic systems. Such reactions often involve precursors like alkynes or hydrazones, as demonstrated in pyridazine synthesis methodologies .

Radical-Mediated Reactions

Radical pathways are central to certain transformations, as evidenced by studies on pyridazine derivatives. For example, a formal [4 + 2] radical cyclization mechanism, facilitated by oxidants like tert-butyl hydroperoxide (TBHP), enables the formation of substituted pyridazines. This process involves intermediate radical species and 6-endo-trig cyclization, as supported by DFT calculations .

Comparative Reaction Analysis

Reaction TypeReagents/ConditionsKey Outcomes/Features
Nucleophilic SubstitutionAmines/thiols + bases (e.g., KO₂CO₃)Replacement of Cl atoms with nucleophiles
Radical CyclizationTBHP, TBAI, dimethylamineFormation of pyridazine via 6-endo-trig pathway
OxidationH₂O₂, metal oxidesModification of sulfur/nitrogen sites
Transition Metal-Catalyzed CyclizationRu/Pd catalysts, alkynesFormation of fused heterocycles

Mechanistic Insights

Control experiments in related pyridazine syntheses reveal that substitution and cyclization reactions can proceed via ionic or radical pathways , depending on additives like TBAI or TBHP. For instance, the absence of oxidants favors ionic transamidation, while TBHP promotes radical cyclization . This dual reactivity highlights the compound’s versatility in diverse reaction conditions.

Mechanism of Action

The mechanism of action of 2,4-Dichlorothieno[2,3-d]pyridazine and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been shown to inhibit specific enzymes or interact with cellular receptors, leading to their biological effects . The exact pathways and targets depend on the specific structure of the derivative being studied.

Comparison with Similar Compounds

Uniqueness: 2,4-Dichlorothieno[2,3-d]pyridazine is unique due to its specific ring structure and chlorination pattern, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing substitution reactions makes it a valuable intermediate for synthesizing a wide range of derivatives .

Properties

Molecular Formula

C6H2Cl2N2S

Molecular Weight

205.06 g/mol

IUPAC Name

2,4-dichlorothieno[2,3-d]pyridazine

InChI

InChI=1S/C6H2Cl2N2S/c7-5-1-3-4(11-5)2-9-10-6(3)8/h1-2H

InChI Key

QWGXGGSZZDHNNG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=CN=NC(=C21)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.